molecular formula C20H27N3OS B2444617 4-(dimethylamino)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide CAS No. 1428362-91-7

4-(dimethylamino)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide

Cat. No.: B2444617
CAS No.: 1428362-91-7
M. Wt: 357.52
InChI Key: FAROOKYAFGKMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylamino)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide, also known as DTBP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Scientific Research Applications

Antiacetylcholinesterase Activity

Research by Sugimoto et al. (1990) synthesized a series of piperidine derivatives, including compounds structurally similar to the specified chemical, evaluated for anti-acetylcholinesterase (AChE) activity. It was found that certain derivatives significantly inhibited AChE, with potential applications as antidementia agents due to their marked increase in acetylcholine content in specific brain regions of rats (Sugimoto et al., 1990).

Antiallergy Activity

Walsh et al. (1990) synthesized and evaluated a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides for antiallergy activity. While several derivatives exhibited activity in assays, they highlight the potential of this chemical backbone in the development of antiallergic agents (Walsh et al., 1990).

Antineoplastic Activity

Studies on flumatinib, a compound structurally related to the specified chemical, have shown significant promise in Phase I clinical trials for the treatment of chronic myelogenous leukemia (CML). Flumatinib's metabolism in CML patients was explored, indicating N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis as main metabolic pathways, which could provide insights into the metabolic behavior of similar compounds (Gong et al., 2010).

Antimicrobial Activity

The synthesis and evaluation of thiazole-aminopiperidine hybrids as novel Mycobacterium tuberculosis GyrB inhibitors were conducted, showing significant activity against this pathogen. This research underscores the potential of utilizing such chemical structures in developing new antimicrobial agents (Jeankumar et al., 2013).

Analgesic and Antidepressive Effects

Research on δ-opioid agonists that are structurally related to the specified chemical demonstrated potential drugs for chronic pain treatment due to their good oral bioavailability and significant analgesic and antidepressive effects in animal models. This indicates the compound's relevance in exploring new therapeutic agents for pain and depression (Nozaki et al., 2012).

Properties

IUPAC Name

4-(dimethylamino)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS/c1-22(2)18-7-5-17(6-8-18)20(24)21-11-14-23-12-9-16(10-13-23)19-4-3-15-25-19/h3-8,15-16H,9-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAROOKYAFGKMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCCN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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